molecular formula C14H20BrN3O2 B7899203 (S)-3-(6-Bromo-pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

(S)-3-(6-Bromo-pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7899203
M. Wt: 342.23 g/mol
InChI Key: RPXJYAJLURBCRI-JTQLQIEISA-N
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Description

(S)-3-(6-Bromo-pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C16H24BrN3O2

Preparation Methods

The synthesis of (S)-3-(6-Bromo-pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. The starting materials and reagents used in the synthesis include 6-bromo-2-aminopyridine, pyrrolidine, and tert-butyl chloroformate. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reactions. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(S)-3-(6-Bromo-pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(S)-3-(6-Bromo-pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(6-Bromo-pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific context in which the compound is used.

Comparison with Similar Compounds

(S)-3-(6-Bromo-pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester can be compared with other similar compounds such as:

  • 2-[(6-Bromo-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
  • 4-[(6-Bromo-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific configuration and the presence of the pyrrolidine ring, which can influence its reactivity and interactions with molecular targets.

Properties

IUPAC Name

tert-butyl (3S)-3-[(6-bromopyridin-2-yl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-8-7-10(9-18)16-12-6-4-5-11(15)17-12/h4-6,10H,7-9H2,1-3H3,(H,16,17)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXJYAJLURBCRI-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2=NC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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